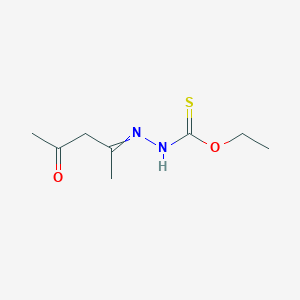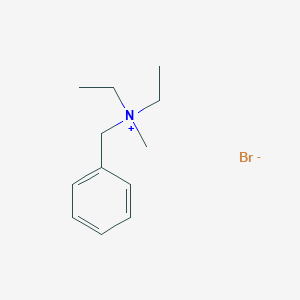
N-Benzyl-N-ethyl-N-methylethanaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-ethyl-N-methylethanaminium bromide: is a quaternary ammonium compound with the molecular formula C12H20BrN . This compound is known for its surfactant properties and is used in various chemical and industrial applications. It is characterized by the presence of a benzyl group, an ethyl group, and a methyl group attached to the nitrogen atom, along with a bromide ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-N-methylethanaminium bromide typically involves the quaternization of N-benzyl-N-ethyl-N-methylethanamine with a brominating agent. One common method is the reaction of N-benzyl-N-ethyl-N-methylethanamine with methyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained at around 50-60°C to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the continuous addition of N-benzyl-N-ethyl-N-methylethanamine and methyl bromide into the reactor, where they react to form the desired product. The product is then purified through crystallization or distillation to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-ethyl-N-methylethanaminium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium chloride, or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of N-benzyl-N-ethyl-N-methylethanaminium chloride, acetate, etc.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-ethyl-N-methylethanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in the study of cell membrane permeability and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-ethyl-N-methylethanaminium bromide primarily involves its surfactant properties. The compound can interact with lipid bilayers of cell membranes, altering their permeability. This interaction is facilitated by the hydrophobic benzyl group and the hydrophilic quaternary ammonium group, which allows the compound to insert into the lipid bilayer and disrupt its structure. This property makes it useful in applications such as drug delivery and membrane studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N-methylethanolamine
- N,N-Dimethylbenzylamine
- N-Methyldiethanolamine
- N-Benzylmethylamine
Uniqueness
N-Benzyl-N-ethyl-N-methylethanaminium bromide is unique due to its specific combination of benzyl, ethyl, and methyl groups attached to the nitrogen atom, along with a bromide ion. This unique structure imparts distinct surfactant properties, making it particularly effective in applications requiring membrane interaction and phase transfer catalysis. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
90105-67-2 |
|---|---|
Molekularformel |
C12H20BrN |
Molekulargewicht |
258.20 g/mol |
IUPAC-Name |
benzyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C12H20N.BrH/c1-4-13(3,5-2)11-12-9-7-6-8-10-12;/h6-10H,4-5,11H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IJNATCHSNIWMCE-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CC1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


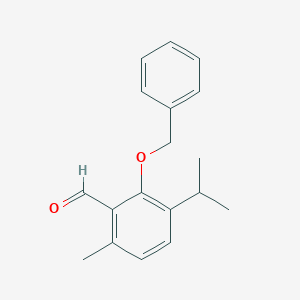

![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)
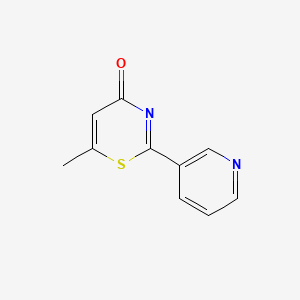

![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)
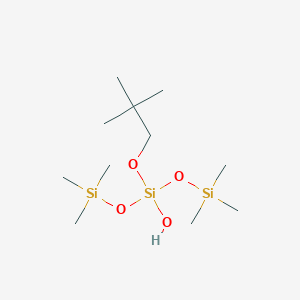

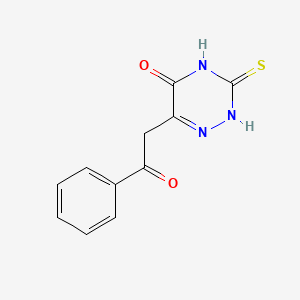


![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)
![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)
